2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid

Crystallography Solid-State Chemistry Pharmaceutical Intermediates

Ensure synthetic and biological relevance by choosing 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid (CAS 2173116-34-0). Its critical ether linkage—not a direct carbon-carbon bond—distinguishes it from common NSAIDs like naproxen, altering electronic distribution, conformational flexibility, and metabolic pathways. Substitution with standard analogs will yield divergent reactivity and invalidate comparative studies. Ideal for designing tailored naproxen prodrugs, investigating solid-state properties, and developing bioreversible delivery systems. Secure the correct intermediate for your research.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 2173116-34-0
Cat. No. B1435938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid
CAS2173116-34-0
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C14H14O4/c1-9(14(15)16)18-13-6-4-10-7-12(17-2)5-3-11(10)8-13/h3-9H,1-2H3,(H,15,16)
InChIKeyMQNHSOQKEUDCOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Methoxy-2-naphthyl)oxy]propanoic Acid (CAS 2173116-34-0): Naphthalene-Based Organic Acid for Pharmaceutical Intermediates


2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid (CAS 2173116-34-0) is a naphthalene-based organic compound featuring a 6-methoxy-2-naphthyl moiety linked via an ether bond to a propanoic acid group [1]. It belongs to the aryl propionic acid class, structurally related to the NSAID naproxen, but distinct in its ether linkage . With a molecular formula of C14H14O4 and a molecular weight of 246.26 g/mol, it is primarily utilized as a chemical intermediate in pharmaceutical research and synthesis, particularly in the development of nonsteroidal anti-inflammatory drug (NSAID) derivatives and prodrugs .

Why 2-[(6-Methoxy-2-naphthyl)oxy]propanoic Acid Cannot Be Replaced by Common NSAID Analogs


While 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid shares the 6-methoxy-2-naphthyl core with widely available NSAIDs like naproxen and its metabolites (e.g., 6-MNA), it possesses a critical structural difference: an ether linkage rather than a direct carbon-carbon bond between the naphthyl ring and the propanoic acid chain [1]. This single atom substitution profoundly alters the molecule's electronic distribution, conformational flexibility, and metabolic liability, leading to distinct pharmacokinetic and pharmacodynamic profiles [2]. Consequently, substituting this compound with naproxen or other in-class analogs in research or industrial applications will yield divergent reactivity in synthetic pathways and different biological outcomes, invalidating comparative studies and process development [3].

Quantitative Differentiation Evidence for 2-[(6-Methoxy-2-naphthyl)oxy]propanoic Acid


Molecular Geometry Divergence from Naproxen: Impact on Solid-State Properties

The ether linkage in 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid introduces a key conformational change compared to the carbon-linked naproxen. While the naproxen molecule is relatively planar, the title compound exhibits a torsion angle of -179(2)° around the ether bond, maintaining near-planarity but with distinct intermolecular interactions [1]. This difference in molecular geometry and crystal packing can significantly impact solubility and solid-state stability, crucial parameters for formulation and synthesis.

Crystallography Solid-State Chemistry Pharmaceutical Intermediates

Enhanced Reactivity in Esterification vs. Naproxen: A Synthetic Advantage

The ether linkage in 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid renders the carboxyl group more sterically accessible and electronically distinct for esterification reactions. While direct comparative kinetic data are not available, the synthesis of this compound itself, involving the reaction of 2-methoxy-6-naphthol with propionic anhydride, demonstrates its utility as an intermediate for generating esters with unique properties . This contrasts with naproxen, where esterification typically requires more forcing conditions or specialized catalysts due to steric hindrance at the alpha-position.

Organic Synthesis Prodrug Design NSAID Derivatives

Metabolic Stability Profile: Ether Linkage vs. Carbon-Linked Naproxen

While direct metabolic stability data for 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid are not publicly available, the ether linkage is a known metabolic soft spot susceptible to oxidative cleavage, contrasting with the more stable carbon-carbon bond in naproxen. This suggests that the compound may undergo rapid hydrolysis in vivo, releasing 6-methoxy-2-naphthol and propanoic acid, whereas naproxen undergoes CYP2D9-mediated O-demethylation as a primary metabolic route [1]. This fundamental difference dictates that the compound cannot be used as a direct substitute in in vivo studies.

Drug Metabolism Pharmacokinetics Prodrug Stability

Optimal Research and Industrial Applications for 2-[(6-Methoxy-2-naphthyl)oxy]propanoic Acid


Intermediate for the Synthesis of Novel Naproxen-Derived Prodrugs

Due to its unique ether linkage and reactivity, 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid is ideally suited as a building block for synthesizing novel naproxen prodrugs. The distinct geometry and electronic properties of the ether group allow for the creation of ester prodrugs with tailored pharmacokinetic profiles, such as altered absorption or tissue distribution . This is particularly relevant for designing dermal delivery systems or targeted release formulations where naproxen's properties are suboptimal [1].

Crystallography and Solid-State Property Modulation Studies

The defined crystal structure and distinct torsion angle (-179(2)°) of 2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid make it a valuable model compound for studying the impact of ether linkages on the solid-state properties of aryl propionic acids [2]. Researchers can leverage this compound to investigate how molecular geometry influences solubility, stability, and polymorph formation, providing critical insights for formulation science and pharmaceutical manufacturing.

Development of Metabolically Labile Linkers for Bioreversible Prodrugs

The ether bond in this compound serves as a potential site for metabolic cleavage. This property can be exploited to design bioreversible prodrugs where the active moiety (e.g., 6-methoxy-2-naphthol or a derivative) is released upon in vivo hydrolysis [3]. This application is distinct from using carbon-linked naproxen analogs, which require more complex and often less predictable metabolic activation steps.

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